molecular formula C18H14FN3O3 B1450827 4-(4-fluoro-2-methyl-1H-indol-5-yloxy)-6-methoxyquinazolin-7-ol CAS No. 574745-76-9

4-(4-fluoro-2-methyl-1H-indol-5-yloxy)-6-methoxyquinazolin-7-ol

Cat. No.: B1450827
CAS No.: 574745-76-9
M. Wt: 339.3 g/mol
InChI Key: BNDMWBMVOITFQA-UHFFFAOYSA-N
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Description

4-(4-fluoro-2-methyl-1H-indol-5-yloxy)-6-methoxyquinazolin-7-ol is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research

Scientific Research Applications

4-(4-fluoro-2-methyl-1H-indol-5-yloxy)-6-methoxyquinazolin-7-ol has several scientific research applications:

Safety and Hazards

The safety data sheet for this compound indicates that it may be harmful if swallowed and may cause allergic skin reactions . Therefore, precautions should be taken while handling this compound .

Biochemical Analysis

Biochemical Properties

4-(4-Fluoro-2-methyl-1H-indol-5-yloxy)-6-methoxyquinazolin-7-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain kinases, which are crucial for cell signaling pathways. The compound binds to the active site of these enzymes, thereby preventing substrate binding and subsequent phosphorylation events. This inhibition can modulate various cellular processes, including cell growth and differentiation .

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis by activating pro-apoptotic pathways and inhibiting survival signals. Additionally, it can affect the expression of genes involved in cell cycle regulation, leading to cell cycle arrest at specific phases .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as kinases, and inhibits their activity. This binding prevents the phosphorylation of downstream targets, thereby disrupting signaling cascades essential for cell proliferation and survival. Furthermore, the compound can modulate gene expression by interacting with transcription factors and altering their activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluoro-2-methyl-1H-indol-5-yloxy)-6-methoxyquinazolin-7-ol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Indole Derivative: The synthesis begins with the preparation of the indole derivative, 4-fluoro-2-methyl-1H-indole. This is achieved through a series of reactions including halogenation and methylation.

    Coupling Reaction: The indole derivative is then coupled with 6-methoxyquinazolin-7-ol using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure high yield and purity while minimizing costs and environmental impact. This often involves the use of continuous flow reactors and automated systems to control reaction conditions precisely. Additionally, solvent recycling and waste minimization strategies are employed to enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(4-fluoro-2-methyl-1H-indol-5-yloxy)-6-methoxyquinazolin-7-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinazolinone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions include various substituted quinazolinone derivatives, reduced indole derivatives, and substituted indole derivatives .

Comparison with Similar Compounds

Similar Compounds

    4-(4-fluoro-2-methyl-1H-indol-5-yloxy)-6-methoxyquinolin-7-yloxy) methyl) cyclopropanamine: Another tyrosine kinase inhibitor with similar structural features.

    4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-6-methoxy-7-[3-(1-pyrrolidinyl)propoxy]quinazoline: A compound with similar biological activity but different substituents.

Uniqueness

4-(4-fluoro-2-methyl-1H-indol-5-yloxy)-6-methoxyquinazolin-7-ol is unique due to its specific substitution pattern, which confers distinct biological activity and selectivity towards certain tyrosine kinases. This makes it a valuable compound for targeted cancer therapy .

Properties

IUPAC Name

4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-6-methoxyquinazolin-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN3O3/c1-9-5-10-12(22-9)3-4-15(17(10)19)25-18-11-6-16(24-2)14(23)7-13(11)20-8-21-18/h3-8,22-23H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNDMWBMVOITFQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2F)OC3=NC=NC4=CC(=C(C=C43)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70437066
Record name 4-[(4-Fluoro-2-methyl-1H-indol-5-yl)oxy]-6-methoxyquinazolin-7(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70437066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

574745-76-9
Record name 4-[(4-Fluoro-2-methyl-1H-indol-5-yl)oxy]-6-methoxyquinazolin-7(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70437066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

7-(Benzyloxy)-4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-6-methoxyquinazoline (40 kg) was dissolved in 1-methyl-2-pyrrolidinone (206 kg) at 40-45° C. This solution was charged to an inerted pressure vessel containing 10% palladium on carbon catalyst (0.235 kg of approximately 50% water wet catalyst). A line wash of 1-methyl-2-pyrrolidinone at 40-45° C. (35 kg) was applied. The mixture was hydrogenated at 45° C. and 3 barg for 3.5 hours. The reactor was purged with nitrogen and recirculated through a Gaf filter before being filtered through a 1 μm Pall filter into a new reactor. A line wash of 1-methyl-2-pyrrolidinone (66 kg) through the filters was applied to give a solution of 4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-6-methoxyquinazolin-7-ol. To this solution was added potassium carbonate (10.3 kg) and the mixture heated to 80° C.
Quantity
206 kg
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solvent
Reaction Step One
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0.235 kg
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catalyst
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Synthesis routes and methods II

Procedure details

4-(4-fluoro-2-methyl-1H-indol-5-yloxy)-7-(benzyloxy)-6-methoxyquinazoline (Compound 2, 0.46 g, 1.1 mmol) was dissolved in N,N-dimethylformamide (10 mL). Palladium hydroxide catalyst (250 mg, 10% on carbon) was added, followed by ammonium formate (0.67 g, 10.6 mmol). The reaction solution was stirred for 2 hours at room temperature. The catalyst was filtered through a CELITE pad, then the solution was evaporated, then dried in high vacuum overnight to generate Compound 3 as a brown solid (0.36 g, 100%) m/z: 340 (M+H, 100%) (positive ionization mode).
Quantity
0.46 g
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reactant
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0 (± 1) mol
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10 mL
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0.67 g
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250 mg
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Synthesis routes and methods III

Procedure details

A suspension of 7-benzyloxy-4-(4-fluoro-2-methylindol-5-yloxy)-6-methoxyquinazoline (8.2 g, 19.1 mmol), ammonium formate (12 g, 190 mmol) in DMF (50 ml) containing 10% palladium on carbon (2 g) was stirred at ambient temperature for 1.5 hours. The mixture was diluted with ethyl acetate and filtered over diatomaceous earth A solid precipitated out of the filtrate. The solid was filtered off. The filtrate was washed with aqueous sodium hydrogen carbonate, followed by brine and dried over magnesium sulphate. The volatiles were removed under vacuum. The residual solid was combined with the solid previously isolated from the filtrate and was then triturated with acetonitrile under cooling. The precipitate was filtered, washed with acetonitrile followed by diethyl ether and dried under vacuum to give 4-(4-fluoro-2-methylindol-5-yloxy)-7-hydroxy-6-methoxyquinazoline (6.48 g, quant.).
Quantity
8.2 g
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reactant
Reaction Step One
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12 g
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reactant
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50 mL
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solvent
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2 g
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catalyst
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0 (± 1) mol
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Synthesis routes and methods IV

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(4-fluoro-2-methyl-1H-indol-5-yloxy)-6-methoxyquinazolin-7-ol

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